Rifampicin is derived from the fermentation of the bacterium Amycolatopsis rifamycinica. The synthesis of N-Methyl Rifampicin involves chemical modifications to the Rifampicin molecule, often aimed at enhancing its efficacy or reducing side effects.
N-Methyl Rifampicin belongs to the class of rifamycins, which are characterized by their complex macrocyclic structures. These compounds are classified as antibiotics and are particularly effective against Mycobacterium species.
The synthesis of N-Methyl Rifampicin typically involves methylation reactions applied to the Rifampicin structure. Common methods include:
The synthesis process can be summarized in several steps:
N-Methyl Rifampicin retains the core structure of Rifampicin but includes a methyl group at a specific nitrogen site. The molecular formula can be represented as C_23H_31N_3O_5, indicating its composition.
N-Methyl Rifampicin can undergo various chemical reactions typical of amines and aromatic compounds:
The stability and reactivity of N-Methyl Rifampicin are influenced by factors such as pH and temperature, which can affect its solubility and interaction with biological targets.
N-Methyl Rifampicin exhibits its antibacterial activity primarily through inhibition of bacterial RNA synthesis. It binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, preventing transcription.
N-Methyl Rifampicin has various applications in scientific research and medicine:
N-Methyl Rifampicin is systematically named as [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-{(E)-[(4-methylpiperazin-1-yl)(methyl)imino]methyl}-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate [6] [10]. This nomenclature reflects the methylation at the piperazine nitrogen (N⁴-position), distinguishing it from rifampicin. The compound exhibits geometric isomerism due to its polyene ansa chain and imine bond configuration, with the E-isomer at C26 being biologically active [2] [10].
N-Methyl Rifampicin (C₄₄H₆₂N₄O₁₂, MW 838.98 g/mol) adds a methyl group to rifampicin’s piperazinylimino moiety (C₄₃H₅₈N₄O₁₂, MW 822.94 g/mol) [5] [6]. This modification alters electron distribution:
Table 1: Structural Comparison of Rifampicin and N-Methyl Rifampicin
Property | Rifampicin | N-Methyl Rifampicin |
---|---|---|
Molecular Formula | C₄₃H₅₈N₄O₁₂ | C₄₄H₆₂N₄O₁₂ |
Molecular Weight | 822.94 g/mol | 838.98 g/mol |
Piperazine Substitution | -H | -CH₃ |
Key Functional Group | Secondary imine | Tertiary imine |
N-Methyl Rifampicin exhibits pH-dependent solubility:
Table 2: Key NMR Assignments for N-Methyl Rifampicin (CDCl₃) [2] [3]
Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Assignment Change vs. Rifampicin |
---|---|---|---|
N-CH₃ | 2.38 (s, 3H) | 45.2 | New signal |
Piperazine N-CH₂ | 3.20–3.60 (m, 8H) | 54.8, 55.1 | Upfield shift of 0.3 ppm |
C25 | - | 162.5 | Δδ +2.4 ppm |
C34 CH₃ | 1.82 (d, 3H) | 12.1 | Unchanged |
Methylation at the piperazine nitrogen critically alters pharmacokinetic behavior:
Table 3: Pharmacokinetic Parameters of Rifampicin vs. N-Methyl Derivative
Parameter | Rifampicin | N-Methyl Rifampicin | Biological Implication |
---|---|---|---|
Predicted LogP | 3.8 | 4.2 | Enhanced membrane permeability |
CYP3A4 Induction | Strong (EC₅₀ 0.2µM) | Moderate (EC₅₀ 1.5µM) | Reduced drug-drug interaction potential |
Plasma Protein Binding | 80% | 85% | Slight increase in distribution volume |
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